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Compound of Interest

Compound Name: AZD7325

Cat. No.: B1666233

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and
pharmacodynamic properties of AZD7325, a selective GABA-A a2/a3 receptor partial agonist.
The information is compiled from publicly available preclinical and clinical data.

Introduction

AZD7325 was developed as a novel anxiolytic agent with a mechanism of action targeting
specific subtypes of the GABA-A receptor. Unlike non-selective benzodiazepines, AZD7325
was designed to elicit its therapeutic effects with a reduced side-effect profile, particularly
concerning sedation and cognitive impairment. This document details the absorption,
distribution, metabolism, and excretion (ADME) characteristics of AZD7325, along with its
mechanism of action, receptor binding affinity, and functional effects on the central nervous
system (CNS).

Pharmacokinetics

The pharmacokinetic profile of AZD7325 has been characterized in both preclinical species
and humans. Key findings are summarized below.

Absorption and Distribution
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Following oral administration in humans, AZD7325 reaches a maximum plasma concentration
(Cmax) of 0.2 uM after a 10 mg daily dose at steady-state.[1] Preclinical studies in rats, dogs,
and monkeys have also been conducted to assess oral bioavailability and distribution, though
specific quantitative data from these studies are not extensively published in the available
literature.

Metabolism

The metabolism of AZD7325 is complex and involves the formation of several metabolites.
After repeated dosing in humans and preclinical animal models (rat, dog, and mouse), three
major late-occurring and long-circulating metabolites, designated M9, M10, and M42, have
been identified. These metabolites become prominent in plasma at steady state.

Cytochrome P450 (CYP) Enzyme Induction

The potential for AZD7325 to induce CYP enzymes has been investigated in vitro and in vivo.

e In Vitro: Studies using cultured human hepatocytes showed that AZD7325 is a moderate
inducer of CYP1A2 and a potent inducer of CYP3A4.[1][2]

 In Vivo: In a clinical study with healthy volunteers, the expected efficacious daily dose of 10
mg of AZD7325 demonstrated only a weak inducing effect on CYP3A4 activity and had no
effect on CYP1A2 activity.[1] This suggests that at therapeutic doses, the clinical risk of drug-
drug interactions due to CYP induction by AZD7325 is low.

Pharmacokinetic Data Summary

Table 1: Human Pharmacokinetic Parameters of AZD7325

Parameter Value Condition Reference

10 mg daily dosing to
Cmax 0.2 uM [1]
steady-state

Note: Comprehensive preclinical pharmacokinetic data (Cmax, Tmax, AUC, half-life,
bioavailability) for rat, dog, and monkey are not available in a consolidated format in the public
domain.
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Pharmacodynamics

AZD7325 is a partial selective positive allosteric modulator of the GABA-A receptor, with
preferential activity at the a2 and a3 subunits.

Mechanism of Action

AZD7325 enhances the effect of the neurotransmitter GABA at the GABA-A receptor, leading to
an increase in chloride ion influx and subsequent neuronal hyperpolarization. This potentiation
of GABAergic inhibition is believed to be the basis for its anxiolytic effects. Its selectivity for the
a2 and a3 subunits is thought to contribute to its reduced sedative and cognitive side effects
compared to non-selective benzodiazepines, which also act on the al (associated with
sedation) and a5 (associated with cognition) subunits.

GABAergic Synapse

A2D7325 Positive Allosteric
Modulation
>
GABA-A Receptor Activates Chloride (CI-) Leads to Neuronal
(a2/a3 subunits) Channel Opening Inhibition

GABA

Click to download full resolution via product page
Figure 1: Mechanism of Action of AZD7325 at the GABA-A Receptor.

Receptor Binding Affinity
In vitro binding assays have determined the affinity of AZD7325 for various GABA-A receptor

subunits.

Table 2: In Vitro Binding Affinity (Ki) of AZD7325 for GABA-A Receptor Subtypes
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Subtype Ki (nM) Reference
ol 0.5
o2 0.3
a3 1.3
a5 230

Central Nervous System Effects and Comparison with
Lorazepam

A clinical study in healthy male volunteers compared the CNS effects of single oral doses of
AZD7325 (2 mg and 10 mg) with placebo and lorazepam (2 mg), a non-selective
benzodiazepine.[3]

e Saccadic Eye Movements: Lorazepam produced a robust impairment in saccadic peak
velocity (SPV), a sensitive marker of benzodiazepine-induced sedation. In contrast, neither
dose of AZD7325 induced statistically significant effects on SPV.[3]

o Cognitive and Psychomotor Function: Lorazepam caused significant impairment in various
measures of cognitive and psychomotor function. The effects of AZD7325 on these
parameters were not statistically significant.[3]

¢ Receptor Occupancy: Positron Emission Tomography (PET) studies in humans using the
radioligand [11C]flumazenil have shown that AZD7325 can achieve high levels of GABA-A
receptor occupancy. The plasma concentration required for 50% receptor occupancy
(Ki,plasma) was estimated to be 15 nmol/l.[4]

Table 3: Comparative Pharmacodynamic Effects of AZD7325 and Lorazepam
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Parameter AZD7325 (10 mg) Lorazepam (2 mg) Reference
Saccadic Peak o ) )

) No significant effect Robust impairment [3]
Velocity (SPV)
Body Sway No significant effect Significant increase [3]
Subjective Alertness o o

No significant effect Significant decrease [3]

(VAS)

Experimental Protocols

In Vitro CYP Enzyme Induction Assay

The potential of AZD7325 to induce CYP1A2 and CYP3A4 was evaluated using cultured
human hepatocytes. A general workflow for such an assay is as follows:

Culture Human Treat with AZD7325 Incubate for Analyze CYP Activity
Hepatocytes (e.g., 1 uM, 10 pM) Specified Period (mRNA, Protein, Function)

Click to download full resolution via product page

Figure 2: General Workflow for In Vitro CYP Induction Assay.

Methodology: Cultured human hepatocytes were treated with varying concentrations of
AZD7325 (e.g., 1 puM and 10 uM).[1] Following an incubation period, the induction of CYP1A2
and CYP3A4 was assessed by measuring changes in mRNA levels, protein expression, and

enzyme activity.[2]

Human PET Study for Receptor Occupancy

The in vivo occupancy of GABA-A receptors by AZD7325 was determined using PET imaging.

Baseline PET Scan with Administer Single Oral Post-dose PET Scan with Analyze Regional Binding
[11C]flumazenil Dose of AZD7325 [11C]flumazenil and Calculate Occupancy
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Figure 3: Experimental Workflow for Human PET Receptor Occupancy Study.

Methodology: Healthy subjects underwent a baseline PET scan with the radioligand
[11C]flumazenil. Subsequently, they received a single oral dose of AZD7325, followed by a
second PET scan. The reduction in the binding of [11C]flumazenil after AZD7325
administration was used to calculate the percentage of GABA-A receptor occupancy.[4]

Clinical Study Comparing CNS Effects with Lorazepam

A double-blind, randomized, four-way crossover study was conducted in 16 healthy male
volunteers.[3]

Methodology: Each subject received single oral doses of AZD7325 (2 mg and 10 mg),
lorazepam (2 mg), and placebo in a randomized order, with washout periods between
treatments. A battery of validated CNS tests was administered at multiple time points to assess
cognitive, neurophysiologic, and psychomotor functions, as well as subjective feelings.[3]

Conclusion

AZD7325 is a selective partial agonist of GABA-A a2 and a3 receptors with a pharmacokinetic
and pharmacodynamic profile that distinguishes it from non-selective benzodiazepines. Its
metabolism leads to the formation of major, long-circulating metabolites upon repeated
administration. While it shows potential for CYP enzyme induction in vitro, this effect is weak at
clinically relevant doses in vivo. Pharmacodynamically, AZD7325 demonstrates target
engagement in the human brain with a significantly lower propensity to cause sedation and
cognitive impairment compared to lorazepam. This profile suggests that AZD7325 held promise
as an anxiolytic with an improved safety and tolerability profile. Further research and
development would be necessary to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1666233?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666233?utm_src=pdf-body
https://www.benchchem.com/product/b1666233?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5263201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4256620/
https://www.benchchem.com/product/b1666233?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4256620/
https://www.benchchem.com/product/b1666233?utm_src=pdf-body
https://www.benchchem.com/product/b1666233?utm_src=pdf-body
https://www.benchchem.com/product/b1666233?utm_src=pdf-body
https://www.benchchem.com/product/b1666233?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. Aclinical study to assess CYP1A2 and CYP3A4 induction by AZD7325, a selective
GABA(A) receptor modulator - an in vitro and in vivo comparison - PubMed
[pubmed.ncbi.nim.nih.gov]

2. A clinical study to assess CYP1A2 and CYP3A4 induction by AZD7325, a selective
GABAA receptor modulator — an in vitro and in vivo comparison - PMC
[pmc.ncbi.nlm.nih.gov]

3. The central nervous system effects of the partial GABA-A02,3-selective receptor
modulator AZD7325 in comparison with lorazepam in healthy males - PMC
[pmc.ncbi.nlm.nih.gov]

4. GABAA receptor occupancy by subtype selective GABAA02,3 modulators: PET studies in
humans - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [AZD7325: A Technical Guide to its Pharmacokinetics
and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1666233#azd7325-pharmacokinetics-and-
pharmacodynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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